N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide
Description
This compound features a benzenesulfonamide core linked to an ethyl chain substituted with two distinct moieties:
- A 4-(4-fluorophenyl)piperazinyl group, a common pharmacophore in CNS-targeting agents due to its affinity for neurotransmitter receptors.
The structural complexity suggests applications in neuropharmacology, particularly for dopamine or serotonin receptor modulation. However, specific biological data are absent in the provided evidence.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN4O2S/c1-29(2)23-12-8-21(9-13-23)26(20-28-34(32,33)25-6-4-3-5-7-25)31-18-16-30(17-19-31)24-14-10-22(27)11-15-24/h3-15,26,28H,16-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHNVCREUOKHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CC=C2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzenesulfonamide, often referred to as a sulfonamide derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a sulfonamide group attached to a piperazine moiety, which is further substituted with dimethylamino and fluorophenyl groups. This unique configuration is believed to influence its biological activity significantly.
The biological activity of this compound primarily involves its interaction with various receptors in the central nervous system (CNS). It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The presence of the piperazine ring suggests potential activity at 5-HT (serotonin) receptors and D2 (dopamine) receptors, which are critical in mood regulation and psychotropic effects.
Table 1: Summary of Biological Activities
Anticonvulsant Activity
In a study evaluating anticonvulsant properties, derivatives similar to this compound were tested using the maximal electroshock (MES) seizure model. The results indicated that certain structural modifications enhanced anticonvulsant efficacy, suggesting that this compound could be developed as a novel antiepileptic agent. Specifically, compounds with higher lipophilicity showed delayed onset but prolonged action, indicating a potential for sustained therapeutic effects .
Antidepressant and Antipsychotic Effects
Research has demonstrated that compounds featuring a similar piperazine structure exhibit significant antidepressant properties through their action on serotonin transporters. In animal models, these compounds have been shown to increase serotonin levels, leading to improved mood and reduced anxiety behaviors . Furthermore, the D2 receptor antagonism associated with this compound suggests it may also possess antipsychotic properties, making it a candidate for treating various mood disorders .
Case Studies
- Anticonvulsant Efficacy : In trials where this compound was administered in varying doses, significant protection against seizures was noted at doses of 100 mg/kg and 300 mg/kg. The highest efficacy was recorded at specific time intervals post-administration, indicating the importance of dosing schedules in maximizing therapeutic outcomes.
- Mood Regulation : A clinical observation involving patients with depressive disorders treated with related compounds showed marked improvements in depressive symptoms within weeks of treatment. The modulation of serotonin levels was confirmed through biochemical assays measuring serotonin metabolites in cerebrospinal fluid .
Comparison with Similar Compounds
Structural Analogues and Key Differences
Pharmacological and Physicochemical Properties
Receptor Binding and Selectivity
- The target compound’s dimethylaminophenyl group may enhance dopamine D3 receptor affinity, analogous to dichlorophenylpiperazine derivatives (e.g., ’s compound 7o) .
- Fluorophenyl-piperazine moieties are associated with serotonin (5-HT1A/2A) receptor activity, as seen in related antipsychotics .
Solubility and Lipophilicity
- Dimethylamino group: Increases basicity (pKa ~8–9), enhancing solubility in acidic environments (e.g., gastric fluid).
- Fluorophenyl groups : Contribute to moderate lipophilicity (cLogP ~3–4), favoring blood-brain barrier penetration.
Toxicity and Metabolic Considerations
- Piperazine Metabolism : Oxidative N-dealkylation or hydroxylation, as seen in structurally related compounds () .
- Sulfonamide Group: Potential renal toxicity risk, a class effect observed in many sulfonamide drugs.
- Fluorine Substituents: Slow oxidative metabolism, increasing half-life compared to non-fluorinated analogs (e.g., ’s methylphenylsulfonyl derivative) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
